Cdc7-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

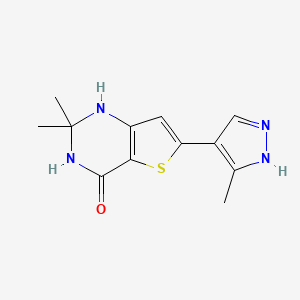

Molecular Formula |

C12H14N4OS |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2,2-dimethyl-6-(5-methyl-1H-pyrazol-4-yl)-1,3-dihydrothieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H14N4OS/c1-6-7(5-13-16-6)9-4-8-10(18-9)11(17)15-12(2,3)14-8/h4-5,14H,1-3H3,(H,13,16)(H,15,17) |

InChI Key |

YFQSICRYULKECN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(N3)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cdc7-IN-15: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Cdc7-IN-15, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA replication initiation pathway in oncology.

Executive Summary

This compound is a pre-clinical, small molecule inhibitor belonging to the thienopyrimidine class of compounds. It targets Cdc7 kinase, a key regulator of the initiation of DNA replication. By inhibiting Cdc7, this compound effectively blocks the transition from the G1 to the S phase of the cell cycle, leading to replication stress, cell cycle arrest, and subsequent apoptosis, particularly in cancer cells with compromised cell cycle checkpoints. This guide details the molecular mechanism, provides available quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.

Introduction to Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic DNA replication.[1] Its activity is essential for the firing of replication origins during the S phase of the cell cycle.[1] Cdc7 forms a heterodimeric complex with its regulatory subunit, Dbf4 (Dumbbell former 4), which is the active form of the kinase. The Cdc7/Dbf4 complex, also known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation event is a critical step in the assembly of the pre-initiation complex and the subsequent unwinding of DNA, allowing for the initiation of DNA synthesis.[3]

Given its crucial role in DNA replication, Cdc7 is an attractive target for cancer therapy. Many cancer cells exhibit a heightened dependency on the DNA replication machinery and often have defects in cell cycle checkpoints, making them more susceptible to the effects of Cdc7 inhibition compared to normal cells.[1]

Molecular Mechanism of Action of this compound

This compound, also identified as "Example 108" in patent WO2010101302 A1, is a potent inhibitor of Cdc7 kinase.[4] As a member of the thienopyrimidine class, it is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Cdc7 kinase domain and preventing the phosphorylation of its substrates.[1]

The primary molecular consequence of this compound activity is the inhibition of the phosphorylation of the MCM2 subunit of the MCM complex.[2] This prevents the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to the replication origins. The failure to form the active CMG (Cdc45-MCM-GINS) helicase complex stalls the initiation of DNA replication, leading to S-phase arrest. In cancer cells, this prolonged replication stress can trigger apoptotic pathways, leading to cell death.[2]

Signaling Pathway Diagram

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling Cdc7-IN-15: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Cdc7-IN-15, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document details the scientific rationale for targeting Cdc7, the discovery of this specific inhibitor, its synthesis, and the key experimental protocols used for its characterization.

Introduction: The Rationale for Targeting Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions in complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the activation of DNA helicase activity and the onset of the S phase of the cell cycle.[2][3] Elevated expression of Cdc7 has been observed in a variety of human tumors, correlating with poor patient prognosis and making it an attractive target for cancer therapy.[1] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis in cancer cells, which are often more dependent on this kinase for proliferation compared to normal cells.[1]

Discovery of Novel Cdc7 Inhibitors

The discovery of potent and selective Cdc7 inhibitors has been an area of intense research. High-throughput screening campaigns and structure-based drug design have led to the identification of several classes of inhibitors. These compounds are typically ATP-competitive and exhibit varying degrees of selectivity and potency.[1] The development of these inhibitors has provided valuable tools to probe the biology of Cdc7 and has led to the identification of clinical candidates.[4]

The general workflow for the discovery of a novel Cdc7 inhibitor is outlined in the diagram below.

Synthesis of this compound

While the exact synthesis of a compound designated "this compound" is not publicly available, a representative synthesis of a potent Cdc7 inhibitor is described in the literature. The synthesis of trisubstituted thiazole inhibitors of Cdc7 kinase has been reported, providing a plausible synthetic route for compounds of this class.

Note: The following is a generalized synthetic scheme based on published methodologies for Cdc7 inhibitors and may not represent the exact synthesis of a specific, proprietary compound.

Experimental Protocol: Representative Synthesis of a Thiazole-based Cdc7 Inhibitor

A common route for the synthesis of such inhibitors involves the Hantzsch thiazole synthesis.

-

Step 1: Thioamide Formation. An appropriate aryl or heteroaryl carboxamide is treated with Lawesson's reagent in a solvent such as toluene or THF at elevated temperatures to yield the corresponding thioamide.

-

Step 2: Condensation. The thioamide is then reacted with an α-haloketone in a solvent like ethanol or DMF. This condensation reaction forms the thiazole ring.

-

Step 3: Functional Group Interconversion. Subsequent steps may involve modification of substituents on the thiazole core to optimize potency and pharmacokinetic properties. This can include reactions such as Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further diversity.

-

Purification. The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure inhibitor.

Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Characterization

Novel Cdc7 inhibitors undergo extensive biological characterization to determine their potency, selectivity, and mechanism of action.

In Vitro Potency and Selectivity

The inhibitory activity of a compound against Cdc7 kinase is typically determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key metric for potency. To assess selectivity, the inhibitor is tested against a panel of other kinases.

| Kinase | IC50 (nM) |

| Cdc7 | < 10 |

| CDK1 | > 1000 |

| CDK2 | > 1000 |

| Aurora A | > 1000 |

| Aurora B | > 1000 |

| Table 1: Representative inhibitory activity and selectivity of a potent Cdc7 inhibitor. Data is illustrative based on published profiles of selective Cdc7 inhibitors. |

Experimental Protocol: In Vitro Cdc7 Kinase Assay

-

Reagents: Recombinant human Cdc7/Dbf4 enzyme, a suitable substrate (e.g., a peptide derived from MCM2), ATP, and the test inhibitor at various concentrations.

-

Assay Principle: A common method is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay. The assay measures the transfer of the phosphate group from ATP to the substrate by the kinase.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in an assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Activity

The anti-proliferative effects of Cdc7 inhibitors are evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) |

| COLO205 (Colon) | 0.1 - 0.5 |

| A427 (Lung) | 0.1 - 0.5 |

| MOLM-13 (AML) | < 0.1 |

| Table 2: Representative anti-proliferative activity of a potent Cdc7 inhibitor in cancer cell lines. Data is illustrative based on published reports.[1] |

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Cdc7 inhibitor for a specified duration (e.g., 72 hours).

-

Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or by direct cell counting.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Mechanism of Action: Cdc7 Signaling Pathway

Cdc7 kinase is a crucial regulator of the G1/S phase transition.[2] Its inhibition disrupts the normal cell cycle progression.

Inhibition of Cdc7 by compounds like this compound prevents the phosphorylation of the MCM complex, which in turn blocks the assembly of the CMG helicase and halts the initiation of DNA replication, leading to cell cycle arrest.[5][6]

Conclusion

The discovery and development of potent and selective Cdc7 inhibitors represent a promising strategy in cancer therapy. This technical guide has provided an overview of the discovery process, a representative synthesis, and the biological characterization of this class of inhibitors. The detailed experimental protocols and data presentation are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research and clinical investigation will continue to delineate the full therapeutic potential of targeting Cdc7 in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 3. Eukaryotic DNA replication - Wikipedia [en.wikipedia.org]

- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 6. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cdc7 Kinase in DNA Replication: A Technical Guide to its Inhibition by Cdc7-IN-15

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a pivotal regulator of DNA replication initiation, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the role of Cdc7 in DNA replication and explores the preclinical profile of potent and selective Cdc7 inhibitors. As specific public data for a compound designated "Cdc7-IN-15" is unavailable, this guide will utilize TAK-931 (Simurosertib), a well-characterized, potent, and selective Cdc7 inhibitor that has advanced to clinical trials, as a representative molecule to illustrate the principles and methodologies associated with targeting this critical kinase. This document details the molecular mechanism of Cdc7, the consequences of its inhibition, quantitative data on inhibitor potency and cellular effects, and detailed experimental protocols for key assays.

Introduction: Cdc7 Kinase as a Gatekeeper of DNA Replication

Eukaryotic DNA replication is a tightly regulated process ensuring the faithful duplication of the genome once per cell cycle. The initiation of DNA replication is a key control point, governed by the sequential assembly of the pre-replicative complex (pre-RC) at origins of replication during the G1 phase. The activation of these origins to initiate DNA synthesis in S phase is triggered by two key kinases: Cyclin-Dependent Kinases (CDKs) and the Dbf4-dependent kinase Cdc7 (DDK).[1][2]

Cdc7, a serine-threonine kinase, forms an active complex with its regulatory subunit, Dbf4.[2] The primary and most critical substrates of the Cdc7-Dbf4 complex are the Mcm2-7 proteins, which form the core of the replicative helicase.[1][2] Phosphorylation of multiple Mcm subunits by Cdc7 is an essential step for the recruitment of other replisome components, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-Mcm2-7-GINS) helicase, origin unwinding, and the commencement of DNA synthesis.[3]

Given its essential role in initiating DNA replication, Cdc7 is frequently overexpressed in a variety of human cancers, and its elevated expression often correlates with poor prognosis.[4] Cancer cells, often characterized by replicative stress and compromised cell cycle checkpoints, are particularly vulnerable to the inhibition of DNA replication initiation. This dependency makes Cdc7 an attractive target for the development of novel anti-cancer therapeutics.

The Cdc7 Signaling Pathway in DNA Replication Initiation

The activation of a replication origin is a multi-step process culminating in the bidirectional unwinding of DNA and the recruitment of the DNA synthesis machinery. The Cdc7 kinase plays a central, non-redundant role in this cascade.

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors, such as TAK-931, are ATP-competitive small molecules that bind to the active site of the Cdc7 kinase, preventing the phosphorylation of its substrates.[5] The primary consequence of Cdc7 inhibition is the failure to activate the Mcm2-7 helicase, leading to a block in the initiation of DNA replication. This results in an S-phase arrest and the accumulation of cells at the G1/S boundary. In cancer cells with defective checkpoint mechanisms, this replication stress can lead to mitotic catastrophe and apoptosis.[5] In contrast, normal cells tend to undergo a reversible cell cycle arrest, providing a potential therapeutic window.[6]

Quantitative Data for a Representative Cdc7 Inhibitor: TAK-931

The following tables summarize the quantitative data for TAK-931, a potent and selective Cdc7 inhibitor.

Table 1: Biochemical Potency and Selectivity of TAK-931

| Target Kinase | IC50 (nM) | Selectivity vs. Cdc7 |

| Cdc7/Dbf4 | <0.3 | - |

| CDK2/cyclin E | 6300 | >21,000-fold |

| Other (317 kinases) | - | >120-fold |

| Data sourced from reference[7]. |

Table 2: Cellular Activity of TAK-931 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation (72h) | Effect on MCM2 Phosphorylation (pMCM2) |

| COLO205 | Colorectal | ~10-100 | Dose-dependent inhibition |

| SW948 | Colorectal | Not specified | S-phase stalling |

| PANC-1 | Pancreatic | Not specified | S-phase stalling |

| DLD1 (parental) | Colorectal | Sensitive | Not specified |

| DLD1 (ATR-hypomutant) | Colorectal | Less sensitive | Not specified |

| DLD1 (CHK1-mutant) | Colorectal | Less sensitive | Not specified |

| Data compiled from references[5][7]. |

Table 3: In Vivo Antitumor Efficacy of TAK-931

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| COLO205 | Colorectal | Not specified | Significant antiproliferative activity |

| Pancreatic PDX (RAS-mutant) | Pancreatic | Not specified | Higher antiproliferative activity vs. RAS-wild-type |

| Data sourced from reference[5]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize Cdc7 inhibitors.

In Vitro Cdc7 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of Cdc7 by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 value of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., a synthetic peptide derived from MCM2)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (e.g., TAK-931) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Add the Cdc7/Dbf4 enzyme to all wells except the background control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of a Cdc7 inhibitor on the proliferation of cancer cells by measuring the number of viable cells based on ATP levels.

Objective: To determine the IC50 of a test compound for inhibiting the growth of a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., COLO205)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MCM2 Phosphorylation

This method is used to confirm the on-target activity of a Cdc7 inhibitor in cells by measuring the phosphorylation status of its key substrate, MCM2.

Objective: To assess the inhibition of Cdc7 activity in cells by detecting changes in pMCM2 levels.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pMCM2 (e.g., Ser40), anti-total MCM2, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 4 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pMCM2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading.

Conclusion and Future Directions

The inhibition of Cdc7 kinase represents a promising strategy for cancer therapy, targeting a fundamental process in cell proliferation. Potent and selective inhibitors, exemplified by TAK-931, have demonstrated robust preclinical activity by disrupting DNA replication initiation, leading to S-phase arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the evaluation and development of novel Cdc7 inhibitors.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Cdc7 inhibition.[8] Furthermore, combination strategies, pairing Cdc7 inhibitors with other DNA damage response agents or targeted therapies, hold the potential to enhance therapeutic efficacy and overcome resistance mechanisms. The continued exploration of the intricate roles of Cdc7 in both DNA replication and the DNA damage response will undoubtedly fuel the development of the next generation of cancer therapeutics.

References

- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Cdc7 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of potent and selective inhibitors of Cell Division Cycle 7 (Cdc7) kinase. Due to the limited public information on a compound specifically designated "Cdc7-IN-15," this document will focus on well-characterized Cdc7 inhibitors such as PHA-767491 , XL413 , and TAK-931 (simurosertib) as exemplary molecules to delineate the core biological activities and mechanisms associated with the inhibition of this critical cell cycle kinase.

Executive Summary

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the cellular response to DNA damage.[1][2] Its activity is essential for the transition from G1 to S phase of the cell cycle.[2] Cdc7, in complex with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, the core of the replicative helicase.[1][3] This phosphorylation is a critical step for the loading of other replication factors, the unwinding of DNA, and the firing of replication origins.[4][5] Overexpression of Cdc7 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1] Small molecule inhibitors of Cdc7 have been shown to block DNA synthesis, induce cell cycle arrest, and promote apoptosis selectively in cancer cells.[4][6]

The Cdc7 Signaling Pathway and Mechanism of Inhibition

Cdc7's primary function is executed at the onset of S phase. The formation of the pre-replicative complex (pre-RC) at DNA replication origins is a prerequisite for Cdc7 action. The active DDK complex then phosphorylates the N-terminal tails of MCM subunits, particularly MCM2 and MCM4, which facilitates the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase.[7][8] This sequence of events is indispensable for the initiation of DNA unwinding.

Cdc7 inhibitors, such as PHA-767491, are ATP-competitive, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[4] This blockade of MCM phosphorylation inhibits the initiation of DNA replication, leading to replication stress and subsequent cellular responses.[3]

Quantitative Biological Activity

The potency of Cdc7 inhibitors is determined through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against the purified enzyme and the cellular growth inhibition (GI50 or IC50) are key quantitative metrics.

| Compound | Target | Biochemical IC50 (nM) | Cellular GI50/IC50 (µM) | Cell Lines | Reference |

| PHA-767491 | Cdc7/Dbf4 | 10 | 3.14 (average) | Panel of 61 tumor lines | [4][9] |

| Cdk9 | 34 | [9] | |||

| XL413 | Cdc7/Dbf4 | 3 | 1.1 - 22.9 | Colo-205, HCC1954 | [9][10] |

| TAK-931 | Cdc7 | 1.1 | Not specified | Various | [11] |

Cellular and In Vivo Effects

Inhibition of Cdc7 kinase activity by small molecules leads to a cascade of cellular events, ultimately resulting in anti-proliferative and cytotoxic effects in cancer cells.

-

Inhibition of DNA Replication: Treatment with Cdc7 inhibitors prevents the initiation of new replication origins without affecting the progression of already active replication forks.[6] This leads to a dose-dependent decrease in DNA synthesis.

-

Cell Cycle Arrest: The cellular response to Cdc7 inhibition can vary. In some cancer cell lines, it leads to an accumulation of cells in the G1 phase, while in others it causes a delay in S-phase progression.[7]

-

Induction of Apoptosis: Sustained inhibition of Cdc7 can induce apoptosis, particularly in cancer cells with a high replicative stress or compromised DNA damage checkpoints.[4][9] This effect is often p53-independent.[4]

-

Synergistic Effects: Cdc7 inhibitors have shown synergistic anti-tumor activity when combined with DNA-damaging agents like cisplatin and etoposide, or with PARP inhibitors.[10][11] This is attributed to the suppression of homologous recombination repair, delaying the recovery from DNA damage.[11]

-

In Vivo Antitumor Activity: In preclinical xenograft models, Cdc7 inhibitors have demonstrated significant tumor growth inhibition.[6][10] For example, XL413 in combination with chemotherapy showed significantly inhibited tumor growth in a chemo-resistant small-cell lung cancer model.[10]

Detailed Experimental Protocols

The characterization of Cdc7 inhibitors relies on standardized biochemical and cell-based assays.

Cdc7 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified Cdc7/Dbf4 enzyme.

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. Luminescence-based kits like ADP-Glo™ are commonly used.

Protocol (based on ADP-Glo™ Assay):

-

Reagent Preparation: Dilute recombinant human Cdc7/Dbf4 enzyme, substrate (e.g., a peptide derived from MCM2), ATP, and the test inhibitor in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.

-

Enzyme Addition: Add 2.5 µL of the diluted Cdc7/Dbf4 enzyme solution to each well, except for the negative control wells.

-

Reaction Initiation: Add 5 µL of the ATP/substrate mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 8. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Cdc7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. Its aberrant activity is frequently observed in various cancers, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the structural basis of Cdc7 inhibition, with a focus on well-characterized ATP-competitive inhibitors. While specific structural and quantitative data for "Cdc7-IN-15" are not available in the public domain at the time of this publication, this document will use the extensively studied inhibitor PHA-767491 as a representative example to elucidate the core principles of Cdc7 inhibition. This guide will detail the signaling pathway, present quantitative data for known inhibitors, describe relevant experimental protocols, and provide visualizations of the key molecular interactions and experimental workflows.

The Cdc7-Dbf4 Signaling Pathway in DNA Replication

Cdc7 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle.[1] Its activity is dependent on its association with the regulatory subunit Dbf4 (in humans, also known as ASK), forming the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[3][4]

The initiation of DNA replication is a tightly regulated process:

-

Origin Licensing: During the G1 phase, the pre-replicative complex (pre-RC) assembles at replication origins, which includes the origin recognition complex (ORC), Cdc6, Cdt1, and the MCM2-7 complex.

-

DDK-Mediated Activation: At the onset of the S phase, DDK phosphorylates multiple serine and threonine residues on the N-terminal tails of several MCM subunits, particularly MCM2.[4]

-

Helicase Activation: This phosphorylation event, in conjunction with the activity of cyclin-dependent kinases (CDKs), promotes the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase. This unwinds the DNA, allowing for the initiation of DNA synthesis.[5]

Inhibition of Cdc7 kinase activity prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to replication stress and can selectively induce apoptosis in cancer cells, which are often more dependent on efficient DNA replication for their rapid proliferation.[6][7]

Quantitative Data for Representative Cdc7 Inhibitors

The following table summarizes the inhibitory activities of several well-characterized Cdc7 inhibitors. These compounds are potent and selective, with IC50 values in the nanomolar range.

| Inhibitor | Target(s) | IC50 (Cdc7) | IC50 (CDK9) | Cell Proliferation IC50 (Avg.) | Reference(s) |

| PHA-767491 | Cdc7, CDK9 | 10 nM | 34 nM | 3.14 µM (in 61 tumor cell lines) | [7][8] |

| XL413 | Cdc7 | 10 nM | >10,000 nM | 1.1 µM (Colo-205 cells) | [7][8] |

| TAK-931 (Simurosertib) | Cdc7 | 1.3 nM | 230 nM | Not specified in provided abstracts | [4] |

Structural Basis of Cdc7 Inhibition by ATP-Competitive Inhibitors

Crystal structures of the human Cdc7-Dbf4 complex have revealed the molecular details of its active site and the binding mode of ATP-competitive inhibitors.[2][9]

The Cdc7 kinase domain adopts a canonical two-lobed structure, with the ATP-binding pocket located in the cleft between the N- and C-lobes. The binding of Dbf4 is crucial for stabilizing the active conformation of the kinase.[2]

ATP-competitive inhibitors, such as PHA-767491, occupy the ATP-binding pocket and form key interactions with residues in this region, preventing the binding of ATP and subsequent phosphorylation of substrates. The crystal structure of Cdc7 in complex with an inhibitor reveals that the inhibitor typically forms hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitor binding.[7]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by the kinase.

Materials:

-

Recombinant human Cdc7-Dbf4 complex

-

Substrate (e.g., recombinant MCM2 protein)

-

Kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP

-

Test inhibitor (e.g., this compound)

-

SDS-PAGE gels

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and the test inhibitor at various concentrations.

-

Add the Cdc7-Dbf4 enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the substrate using a phosphorimager.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for Inhibition of MCM2 Phosphorylation

This assay determines the ability of an inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in cells.

Materials:

-

Cancer cell line (e.g., COLO 205)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer

-

Antibodies: anti-phospho-MCM2 (Ser40/41), anti-total-MCM2, and a loading control (e.g., anti-Actin)

-

Western blotting reagents and equipment

Protocol:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies against phospho-MCM2 and total MCM2.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence-based detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2.

Conclusion

The inhibition of Cdc7 kinase presents a promising strategy for the development of novel anticancer therapeutics. The structural and functional understanding of the Cdc7-Dbf4 complex has enabled the design of potent and selective inhibitors that disrupt the initiation of DNA replication. While the specific details of this compound are not yet publicly available, the principles of its interaction with the kinase are likely to be similar to those of other well-characterized ATP-competitive inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel Cdc7 inhibitors, from their biochemical potency to their effects in a cellular context. Further research into the structural basis of inhibition by new chemical entities will continue to refine the design of next-generation Cdc7-targeted therapies.

References

- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Novel Cdc7 Kinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific in vitro characterization data for a compound designated "Cdc7-IN-15." This guide therefore provides a comprehensive framework for the in vitro characterization of novel Cdc7 kinase inhibitors, using data from well-characterized, publicly disclosed molecules as illustrative examples. The methodologies and data presentation formats described herein are directly applicable to the evaluation of new chemical entities targeting Cdc7.

Introduction to Cdc7 Kinase as a Therapeutic Target

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] In partnership with its regulatory subunit, Dbf4 (or Drf1), it forms the active Dbf4-dependent kinase (DDK) complex.[1][3] The DDK complex is essential for the firing of replication origins during the S phase of the cell cycle through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex, the catalytic core of the replicative helicase.[2][4][5]

Given that cancer cells are often characterized by high replicative stress and a dependency on robust DNA replication machinery, Cdc7 has emerged as a compelling target for anticancer drug development.[3] Inhibition of Cdc7 kinase activity can lead to the stalling of replication forks, induction of DNA damage, and ultimately, apoptotic cell death, particularly in cancer cells with compromised cell cycle checkpoints.[1]

This document outlines a standard workflow for the comprehensive in vitro characterization of a novel Cdc7 inhibitor, providing protocols for key biochemical and cellular assays and standardized formats for data presentation.

Biochemical Characterization

The initial stages of inhibitor characterization involve biochemical assays to determine the compound's potency, selectivity, and mechanism of action against the purified enzyme.

Potency and Selectivity

The inhibitory activity of a novel compound against Cdc7 is typically determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Table 1: Illustrative Biochemical Potency of Selected Cdc7 Inhibitors

| Compound | Assay Format | Substrate | ATP Concentration | IC50 (nM) | Reference Compound |

| TAK-931 | Enzymatic Assay | Not Specified | Not Specified | <0.3 | No |

| PHA-767491 | Enzymatic Assay | Not Specified | Not Specified | 10 | No |

| Compound #3 (Nerviano) | Enzymatic Assay | Not Specified | Not Specified | 2 | No |

Data presented is for illustrative purposes and is not specific to this compound.[1][6][7]

A crucial aspect of drug development is ensuring the selectivity of the inhibitor for its intended target. This is often assessed by screening the compound against a broad panel of other kinases.

Table 2: Illustrative Kinase Selectivity Profile of TAK-931

| Kinase | IC50 (nM) | Fold Selectivity vs. Cdc7 |

| Cdc7 | <0.3 | 1 |

| CDK2 | 6300 | >21,000 |

| Other 317 Kinases | >36 (for all) | >120 |

Data for TAK-931 demonstrates high selectivity for Cdc7 over other kinases.[6]

Experimental Protocols: Biochemical Assays

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM DTT, 2–8 mM Mg(OAc)₂, and 0.1 mM ATP.[4]

-

Substrate: Use a relevant substrate, such as the mouse MCM2-4-6-7 complex (0.1–0.5 μg).[4]

-

Enzyme: Add purified recombinant human Cdc7/Dbf4 kinase.

-

Inhibitor: Add the test inhibitor (e.g., this compound) at various concentrations.

-

Initiation: Start the reaction by adding 5–10 μCi of [γ-³²P]ATP.[4]

-

Incubation: Incubate the reaction at 30°C for 60 minutes.[4]

-

Termination and Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

This high-throughput method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Protocol:

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 25 µM), and a suitable substrate (e.g., PDKtide at 0.1 mg/ml).

-

Plate Setup:

-

Add the master mix to all wells of a 96-well plate.

-

Add the test inhibitor at various concentrations to the "Test Inhibitor" wells.

-

Add a diluent solution (e.g., 10% DMSO in kinase buffer) to the "Positive Control" and "Blank" wells.

-

-

Enzyme Addition:

-

Thaw and dilute the Cdc7 kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.

-

Add 1x Kinase Assay Buffer to the "Blank" wells.

-

Initiate the reaction by adding the diluted Cdc7 kinase to the "Positive Control" and "Test Inhibitor" wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

-

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radioactive assay.

Cellular Characterization

Cell-based assays are essential to confirm that the inhibitor can engage its target in a cellular context, exert the expected biological effects, and induce cancer cell-specific cytotoxicity.

Target Engagement and Downstream Effects

A key step is to demonstrate that the inhibitor blocks the phosphorylation of Cdc7's primary substrate, MCM2, in cells.

Table 3: Illustrative Cellular Activity of a Cdc7 Inhibitor

| Cell Line | Assay | Endpoint | Result |

| COLO205 | Western Blot | pMCM2 (Ser53) | Complete inhibition |

| A427 | Western Blot | pMCM2 (Ser53) | Complete inhibition |

| MV-4-11 | Western Blot | pMCM2 (Ser53) | Complete inhibition |

| SW48 | Western Blot | pMCM2 (Ser53) | Complete inhibition |

Data is illustrative of expected results for a potent Cdc7 inhibitor.[8]

Anti-proliferative Activity

The ultimate goal of a Cdc7 inhibitor in an oncology setting is to inhibit the proliferation of cancer cells.

Table 4: Illustrative Anti-proliferative IC50 Values for a Cdc7 Inhibitor

| Cell Line | Cancer Type | p53 Status | Proliferation IC50 (µM) |

| A2780 | Ovarian | Wild-Type | Submicromolar |

| COLO205 | Colon | Wild-Type | Not Specified |

| SW48 | Colon | Mutant | Not Specified |

| MOLM-13 | AML | Wild-Type | Not Specified |

| SUM149 | Breast | Mutant | Not Specified |

Data is a composite from various sources to illustrate the expected range of activity and is not specific to a single compound.[1][8]

Experimental Protocols: Cellular Assays

This assay directly measures the inhibition of Cdc7 kinase activity in cells.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., COLO205) and allow them to adhere. Treat the cells with various concentrations of the Cdc7 inhibitor or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., pMCM2 Ser40 or Ser53).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Also, probe for total MCM2 and a loading control (e.g., Lamin B1 or β-actin).

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the concentration-dependent decrease in MCM2 phosphorylation.

This assay measures the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Cdc7 inhibitor for a prolonged period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

Cdc7 Signaling Pathway

Caption: The Cdc7/Dbf4 signaling pathway in DNA replication initiation.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of a novel Cdc7 inhibitor.

Mechanism of Action: ATP-Competitive Inhibition

Caption: The logical relationship of ATP-competitive inhibition of Cdc7 kinase.

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Effect of Cdc7-IN-15 on MCM2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and experimental evaluation of Cdc7-IN-15, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, and its subsequent effect on the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2). This document is intended to be a comprehensive resource, detailing the underlying signaling pathways, quantitative inhibitory data, and explicit experimental protocols for researchers in oncology and cell cycle biology.

Introduction: The Role of Cdc7 in DNA Replication

Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] Its activity is essential for the transition from the G1 to the S phase of the cell cycle. Cdc7 forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to form the Dbf4-dependent kinase (DDK).[2] The primary and most critical substrate of the DDK complex is the Minichromosome Maintenance (MCM) complex, a heterohexamer (MCM2-7) that functions as the replicative helicase.

Phosphorylation of the MCM complex by Cdc7 is a prerequisite for the initiation of DNA synthesis.[3] Specifically, Cdc7-mediated phosphorylation of the N-terminal domain of the MCM2 subunit is a key event that facilitates the recruitment of other replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. This phosphorylation event "licenses" the origins of replication to fire. Given its critical role in DNA replication and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for anti-cancer drug development.[1][2]

This compound: A Potent Inhibitor of Cdc7 Kinase

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Cdc7 kinase, thereby preventing its catalytic activity. While specific quantitative data for this compound is not widely available in public literature, the activity of similar Cdc7 inhibitors provides a strong rationale for its mechanism of action. For instance, other potent Cdc7 inhibitors have been shown to inhibit the kinase with high efficacy.

Table 1: Inhibitory Activity of Selected Cdc7 Kinase Inhibitors

| Inhibitor | Target | IC50 (in vitro) | Reference |

| PHA-767491 | Cdc7 | 10 nM | [1][4] |

| XL413 | Cdc7 | 3.4 nM | [5] |

| LY3143921 | Cdc7/DBF4 | 3.3 nM | [6] |

| Cdc7-IN-1 | Cdc7 | 0.6 nM | [7] |

Note: The IC50 value for this compound is not publicly available at the time of this writing. The table above is for illustrative purposes to show the potency of similar compounds.

The inhibition of Cdc7 by compounds like this compound leads to a failure in MCM2 phosphorylation, which in turn blocks the initiation of DNA replication. This selective pressure on rapidly dividing cancer cells, which are highly dependent on robust DNA replication, can lead to cell cycle arrest and apoptosis.[1]

Signaling Pathway and Mechanism of Action

The signaling pathway leading to the initiation of DNA replication is tightly regulated. The following diagram illustrates the central role of Cdc7 and the inhibitory effect of this compound.

Experimental Protocols

To assess the effect of this compound on MCM2 phosphorylation, two key experiments are typically performed: an in vitro kinase assay to determine the direct inhibitory effect on Cdc7, and a Western blot analysis to observe the downstream effect on MCM2 phosphorylation in a cellular context.

In Vitro Cdc7 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Cdc7/Dbf4 kinase using a recombinant MCM2 substrate.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Recombinant human MCM2 protein (or a peptide substrate)

-

This compound

-

Kinase Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM EDTA, 2 mM DTT, 1 mM NaF, 1 mM glycerophosphate.[8]

-

[γ-³²P]ATP

-

ATP solution (10 mM)

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture (25 µL final volume):

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP (5-10 µCi) and cold ATP (final concentration 0.1 mM).[8]

-

Terminate the reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the MCM2 substrate using a phosphorimager.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Phospho-MCM2

This experiment determines the effect of this compound on the phosphorylation of endogenous MCM2 in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MCM2 (Ser40/Ser41)

-

Mouse anti-MCM2 (total)

-

Rabbit or Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the effect of this compound on MCM2 phosphorylation.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a critical vulnerability in cancer cells – their reliance on continuous DNA replication. By inhibiting Cdc7 kinase, this compound effectively blocks the phosphorylation of MCM2, a key step in the initiation of DNA synthesis. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. The provided workflows and diagrams serve as a clear visual aid for understanding the complex biological processes and experimental procedures involved in this area of research. Further investigation into the specific in vivo efficacy and potential for combination therapies will be crucial in advancing Cdc7 inhibitors towards clinical applications.

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LY3143921 |CAS:1627696-53-0 Probechem Biochemicals [probechem.com]

- 7. targetmol.cn [targetmol.cn]

- 8. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

The Pharmacology of Cdc7 Inhibition: A Technical Guide for Researchers

Disclaimer: This guide provides a comprehensive overview of the pharmacology of Cell Division Cycle 7 (Cdc7) kinase inhibitors. Specific quantitative data and detailed experimental protocols for the compound "Cdc7-IN-15" are not publicly available. Therefore, this document utilizes data from well-characterized, representative Cdc7 inhibitors to illustrate the core principles of targeting this kinase.

Introduction

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, primarily through its function in the initiation of DNA replication.[1][2][3] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][3][4] The DDK complex is essential for the firing of replication origins by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), the catalytic core of the replicative helicase.[4][5] Overexpression of Cdc7 has been observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[6][7][8]

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the pharmacology of Cdc7 inhibitors, including their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.

Mechanism of Action

Cdc7 inhibitors are typically ATP-competitive molecules that bind to the active site of the Cdc7 kinase, preventing the phosphorylation of its substrates.[1][4][6] The primary downstream effect of Cdc7 inhibition is the failure to activate the MCM helicase, leading to a block in the initiation of DNA replication.[1][9] This results in replication stress, S-phase arrest, and ultimately, in cancer cells, the induction of apoptosis.[1][6] Notably, normal cells, which have intact cell cycle checkpoints, tend to undergo a reversible cell cycle arrest in response to Cdc7 inhibition, providing a potential therapeutic window.[6]

Data Presentation: In Vitro Activity of Representative Cdc7 Inhibitors

The following tables summarize the in vitro potency of several well-characterized Cdc7 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| PHA-767491 | Cdc7 | 10 | Biochemical Kinase Assay | [10][11] |

| Cdk9 | 34 | Biochemical Kinase Assay | [10] | |

| XL413 | Cdc7 | 3 | Biochemical Kinase Assay | [12] |

| TAK-931 (Simurosertib) | Cdc7 | <1 | Biochemical Kinase Assay | [7] |

| LY3177833 | Cdc7 | 3.3 | Biochemical Kinase Assay | [13] |

| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |

| PHA-767491 | HCC1954 | 0.64 | Cell Proliferation | [10] |

| Colo-205 | 1.3 | Cell Proliferation | [10] | |

| XL413 | HCC1954 | 22.9 | Cell Proliferation | [10] |

| Colo-205 | 1.1 | Cell Proliferation | [10] | |

| LY3177833 | Hep3B (pMCM2) | 0.29 | Cellular Target Engagement | [13] |

Experimental Protocols

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

Biotinylated MCM2 peptide substrate

-

³³P-γ-ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1 mM NaF)

-

Test inhibitor (e.g., this compound)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a microplate, combine the Cdc7/Dbf4 complex, the biotinylated MCM2 substrate, and the kinase buffer.

-

Add the diluted test inhibitor to the wells.

-

Initiate the kinase reaction by adding ³³P-γ-ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unincorporated ³³P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based MCM2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in cells.

Materials:

-

Cancer cell line (e.g., COLO205)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 4 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-MCM2 antibody.

-

Wash the membrane and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the anti-total-MCM2 antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of MCM2 phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, SW620)

-

Cell culture medium and supplements

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a low density.

-

Allow the cells to attach for 24 hours.

-

Add serial dilutions of the test inhibitor to the wells.

-

Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of a Cdc7 inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation (e.g., COLO205)

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle to the respective groups according to a defined dosing schedule (e.g., once daily by oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Mandatory Visualizations

Caption: Cdc7 Signaling Pathway and Point of Inhibition.

Caption: Drug Discovery Workflow for Cdc7 Inhibitors.

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc7 Antibody (#3603) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Cdc7 Inhibition in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation. Its targeted inhibition has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the role of Cdc7 inhibition in inducing apoptosis, particularly in cancer cells. We will explore the underlying molecular mechanisms, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing the apoptotic effects of Cdc7 inhibitors.

Introduction: Cdc7 Kinase as a Therapeutic Target

Cdc7 is a serine-threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms an active complex essential for the initiation of DNA replication.[1][2][3] The Cdc7-Dbf4 complex phosphorylates multiple components of the minichromosome maintenance (MCM) protein complex (Mcm2-7), which is the catalytic core of the replicative helicase.[2][4][5] This phosphorylation is a pivotal step for the activation of the MCM helicase, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[3][5]

Notably, Cdc7 is frequently overexpressed in a variety of human cancers, and this overexpression can correlate with poor prognosis.[4][6] Cancer cells, often characterized by rapid proliferation and compromised cell cycle checkpoints, exhibit a heightened dependency on the machinery of DNA replication, making Cdc7 an attractive target for therapeutic intervention.[1][7] Inhibition of Cdc7 has been shown to selectively induce cell death in cancer cells while generally causing a reversible cell cycle arrest in normal cells, suggesting a favorable therapeutic window.[2][4][7]

Mechanism of Action: How Cdc7 Inhibition Triggers Apoptosis

The primary mechanism by which Cdc7 inhibitors induce apoptosis is through the induction of replication stress and the subsequent failure of cancer cells to cope with this stress.[1] By preventing the phosphorylation and activation of the MCM complex, Cdc7 inhibitors block the initiation of DNA replication.[1][3] This leads to an insufficient number of active replication forks, causing cells to enter S phase with incompletely replicated DNA.[4][8]

In normal cells, the inhibition of Cdc7 and the resulting replication stress typically activate a p53-dependent checkpoint, leading to a cell cycle arrest in the G1 phase.[4][8] This allows time for repair and prevents the propagation of genomic instability. However, many cancer cells have defective p53 or other checkpoint-related proteins.[4][8] Consequently, upon Cdc7 inhibition, these cancer cells bypass the G1/S checkpoint and proceed through a defective S phase, leading to mitotic catastrophe and ultimately, p53-independent apoptosis.[2][4][8]

The apoptotic response to Cdc7 inhibition in cancer cells is often mediated by the stress-activated p38 MAPK pathway in an ATR-dependent manner.[4] While ATR is activated in response to Cdc7 depletion, the downstream checkpoint kinase Chk1 is not, indicating a disruption in the canonical ATR-Chk1 signaling pathway.[4] This failure to activate the Chk1-dependent S-phase checkpoint is a key factor in the selective killing of cancer cells.[4]

Furthermore, in some contexts, Cdc7 plays a pro-survival role in response to mild DNA damage by stabilizing the anti-apoptotic protein Tob.[9] Inhibition of Cdc7 can therefore lead to the degradation of Tob, promoting apoptosis in DNA-damaged cells.[9]

Quantitative Data on Cdc7 Inhibitor-Induced Apoptosis

The following table summarizes the effects of representative Cdc7 inhibitors on apoptosis and proliferation in various cancer cell lines.

| Inhibitor | Cell Line(s) | IC50 (Proliferation) | Apoptosis Induction | Key Findings | Reference(s) |

| PHA-767491 | Multiple cancer cell lines | Submicromolar range | Induces apoptosis | Inhibits Mcm2 phosphorylation and DNA synthesis. In chronic lymphocytic leukemia (CLL) cells, it activates the intrinsic apoptotic pathway. | [7][10] |

| NMS-354 | Broad panel of 120 cancer cell lines | Submicromolar range | Induces apoptosis | Orally available inhibitor with broad in vivo activity in xenograft models. | [7] |

| CRT0512000 | Colon cancer cell lines | Varies by cell line | Induces apoptosis | Used in CRISPR screens to identify biomarkers for sensitivity. | [6] |

| Unnamed Novel Inhibitors | COLO205, A427, MV-4-11, SW48, and a panel of >100 cancer cell lines | Picomolar range (biochemical assay) | Induces apoptosis, disrupts cell cycle dynamics | Show potent anti-proliferative and cytotoxic effects. | [11] |

| siRNA-mediated Cdc7 depletion | Pancreatic cancer cells | N/A | Induces apoptosis | Leads to cleavage of PARP-1 and Caspase-3, and increased Annexin V staining. | [5] |

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the effect of a Cdc7 inhibitor on the viability and proliferation of cancer cells.

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the Cdc7 inhibitor or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells following treatment with a Cdc7 inhibitor.

Methodology:

-

Seed cells in 6-well plates and treat with the Cdc7 inhibitor or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-